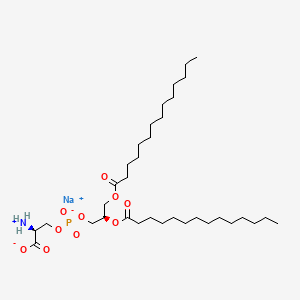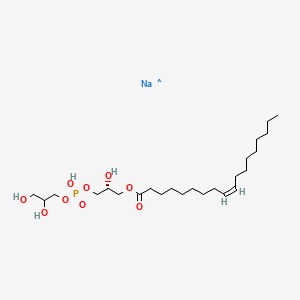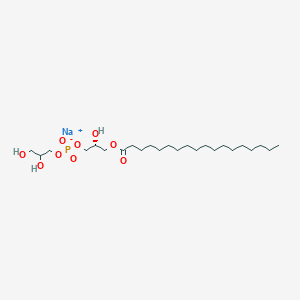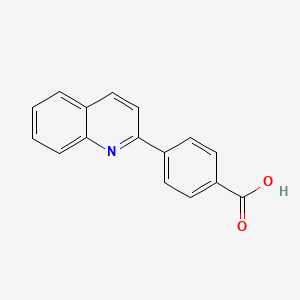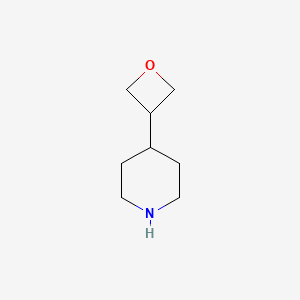
4-(Oxetan-3-yl)piperidine
Übersicht
Beschreibung
“4-(Oxetan-3-yl)piperidine” is a chemical compound that often appears in scientific experiments. It’s a heterocyclic compound with a piperidine moiety .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of “4-(Oxetan-3-yl)piperidine” involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of “4-(Oxetan-3-yl)piperidine” is C10H17NO5 . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
“4-(Oxetan-3-yl)piperidine” is a derivative of oxetane, a four-membered cyclic ether . Oxetanes have been the subject of numerous studies due to their unique reactivity and potential applications in various fields . The synthesis of new oxetane derivatives, including “4-(Oxetan-3-yl)piperidine”, has been a focus of these studies .
Medicinal Chemistry
Oxetanes, including “4-(Oxetan-3-yl)piperidine”, have been explored in medicinal chemistry due to their potential biological activities . They can be used as pharmacophore subunits in aza-heterocyclic molecules for a wide variety of natural and synthetic products .
Amino Acid Derivatives
“4-(Oxetan-3-yl)piperidine” can be used in the synthesis of new heterocyclic amino acid derivatives . These derivatives can be obtained through aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates .
Suzuki–Miyaura Cross-Coupling Reaction
The Suzuki–Miyaura cross-coupling reaction can be used for the synthesis and diversification of novel heterocyclic amino acid derivatives, including those containing "4-(Oxetan-3-yl)piperidine" .
Preparation of Spirocyclic Azetidine-Oxetane
“4-(Oxetan-3-yl)piperidine” can be used in the preparation of a spirocyclic azetidine-oxetane . This transformation was successful in the generation of a spirocyclic azetidine-oxetane .
Commercial Availability
“4-(Oxetan-3-yl)piperidine” is commercially available and can be purchased from chemical suppliers. This availability facilitates its use in various research applications.
Safety And Hazards
Zukünftige Richtungen
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Oxetan-3-yl)piperidine”, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Eigenschaften
IUPAC Name |
4-(oxetan-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-9-4-2-7(1)8-5-10-6-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZBCRMJQYVTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717082 | |
| Record name | 4-(Oxetan-3-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxetan-3-yl)piperidine | |
CAS RN |
1257294-01-1 | |
| Record name | 4-(Oxetan-3-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)

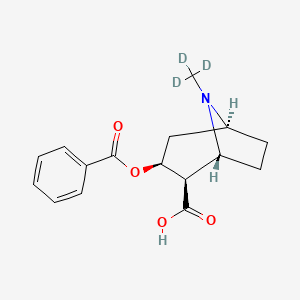
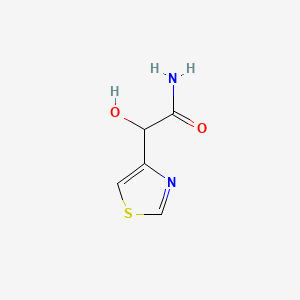
![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)
![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)
![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)
